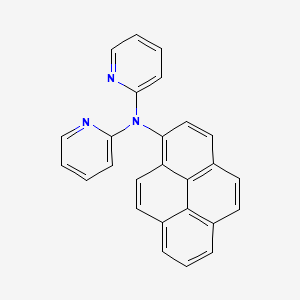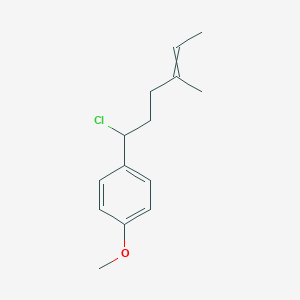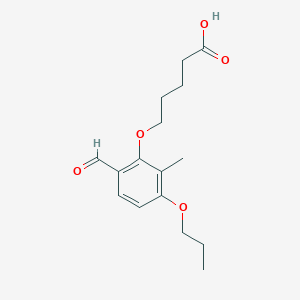![molecular formula C60H108N10 B12532294 6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine](/img/structure/B12532294.png)
6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, characterized by multiple dodecylamino groups and triazine rings, makes it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine typically involves the sequential nucleophilic substitution of cyanuric chloride with dodecylamine and other nucleophiles. The reaction is carried out under controlled conditions, often at ambient temperature, to ensure the selective substitution of the chlorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dodecylamino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The triazine rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include cyanuric chloride, dodecylamine, and other nucleophiles. The reactions are typically carried out in solvents such as dichloromethane or ethanol, under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazines, while oxidation and reduction reactions can lead to different oxidation states of the triazine rings .
Applications De Recherche Scientifique
6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymer stabilizers, herbicides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s triazine rings and dodecylamino groups enable it to bind to various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-substituted-1,3,5-triazines: These compounds share the triazine core structure and exhibit similar chemical properties and reactivity.
Hexamethylmelamine: Known for its antitumor properties, used clinically to treat various cancers.
2-Amino-4-morpholino-1,3,5-triazine: Used for its antitumor properties.
Uniqueness
6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine is unique due to its multiple dodecylamino groups and the specific arrangement of triazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C60H108N10 |
|---|---|
Poids moléculaire |
969.6 g/mol |
Nom IUPAC |
6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C60H108N10/c1-5-9-13-17-21-25-29-33-37-41-48-61-57-65-55(66-58(69-57)62-49-42-38-34-30-26-22-18-14-10-6-2)53-46-45-47-54(52-53)56-67-59(63-50-43-39-35-31-27-23-19-15-11-7-3)70-60(68-56)64-51-44-40-36-32-28-24-20-16-12-8-4/h45-47,52H,5-44,48-51H2,1-4H3,(H2,61,62,65,66,69)(H2,63,64,67,68,70) |
Clé InChI |
NGBOHWBTYJUDDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC1=NC(=NC(=N1)C2=CC(=CC=C2)C3=NC(=NC(=N3)NCCCCCCCCCCCC)NCCCCCCCCCCCC)NCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine](/img/structure/B12532214.png)
![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)


![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12532255.png)

![1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B12532261.png)




